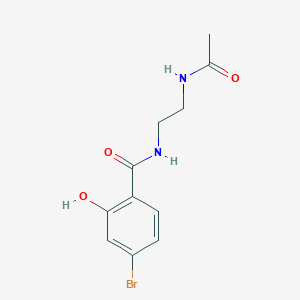

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide

Description

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide is a benzamide derivative characterized by a 4-bromo-2-hydroxy-substituted aromatic ring and an acetamidoethyl side chain. The acetamidoethyl moiety (-NHCOCH₂CH₂-) introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets or solvents.

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide |

InChI |

InChI=1S/C11H13BrN2O3/c1-7(15)13-4-5-14-11(17)9-3-2-8(12)6-10(9)16/h2-3,6,16H,4-5H2,1H3,(H,13,15)(H,14,17) |

InChI Key |

LEWDYJJPOJUXLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzoic acid and 2-aminoethylacetamide.

Amidation Reaction: The 4-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-aminoethylacetamide in the presence of a base such as triethylamine to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane using suitable reagents.

Amidation and Esterification: The acetamido group can participate in further amidation or esterification reactions to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

Substitution: Formation of N-(2-acetamidoethyl)-4-substituted-2-hydroxybenzamides.

Oxidation: Conversion to N-(2-acetamidoethyl)-4-bromo-2-ketobenzamide.

Reduction: Formation of N-(2-acetamidoethyl)-4-bromo-2-alkylbenzamide.

Scientific Research Applications

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Discussion of Research Findings

- Hydroxy groups improve solubility via H-bonding, whereas nitro groups reduce it .

- Side-Chain Influence : The acetamidoethyl group balances hydrophilicity and steric demands, contrasting with bulky diphenylethyl or nitrophenyl groups, which may hinder membrane permeability .

Biological Activity

N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes:

- Amino group : Contributes to its interaction with biological targets.

- Bromo and hydroxy substituents : These functional groups are crucial for its biological activity and solubility.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways, thus potentially reducing inflammation.

- Modulation of Receptor Activity : It interacts with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 10.8 |

These results suggest that the compound may serve as a lead in developing new anticancer therapies.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects, as evidenced by:

- Reduction in Pro-inflammatory Cytokines : Studies have shown a decrease in TNF-alpha and IL-6 levels in treated macrophages.

- Inhibition of NF-kB Pathway : It effectively inhibits the NF-kB signaling pathway, which plays a critical role in inflammation.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

- Animal Model for Inflammation : In an animal model of acute inflammation, administration of the compound significantly reduced paw edema and histological signs of inflammation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.